Gibberic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

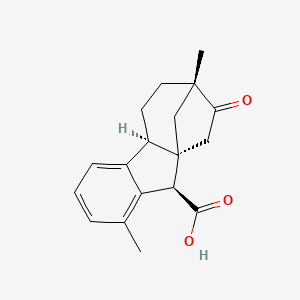

Gibberic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

Gibberellic acid is widely used to regulate plant growth by influencing physiological processes. It promotes stem elongation, enhances leaf expansion, and increases fruit development. The following table summarizes the effects of gibberellic acid on various crops:

Case Study: Wheat Growth Enhancement

In a study involving wheat cultivars, the application of gibberellic acid significantly improved grain yield by increasing the number of grains per ear and their weight under stress conditions. For instance, tolerant cultivars showed a yield increase of up to 16.5% when treated with gibberellic acid compared to untreated controls .

Seed Germination Promotion

Gibberellic acid is effective in breaking seed dormancy and promoting germination across various species. Research indicates that specific concentrations can significantly enhance germination rates:

| Species | Optimal GA Concentration (ppm) | Germination Rate (%) |

|---|---|---|

| Gentiana andrewsii | 50 | 85 |

| Various Accessions | 50 | Up to 85 |

Case Study: Gentiana andrewsii

A study on Gentiana andrewsii showed that seeds treated with 50 ppm gibberellic acid had an average germination rate of 85%, compared to only 32% in the control group. This highlights the effectiveness of gibberellic acid in enhancing seed viability and vigor .

Mitigation of Abiotic Stress

Gibberellic acid has been shown to modulate plant responses to abiotic stress conditions such as drought and salinity. It enhances antioxidant enzyme activity, helping plants cope with oxidative stress.

Case Study: Stress Response in Wheat

In wheat exposed to late sowing conditions, exogenous application of gibberellic acid increased endogenous levels of the hormone by up to 36%, leading to improved growth parameters despite stress . This demonstrates its potential as a tool for improving crop resilience.

Horticultural Applications

In ornamental horticulture, gibberellic acid is utilized to enhance aesthetic qualities such as flower size and plant height. Its application can lead to significant improvements in marketability.

Case Study: Dwarf Schefflera

Research on dwarf Schefflera indicated that treatments with gibberellic acid at concentrations of 200 mg/l resulted in increased leaf number, height, and chlorophyll content, making it an effective growth regulator for ornamental plants .

Environmental Impact

Gibberellic acid is considered an environmentally friendly compound compared to synthetic growth regulators. Its natural occurrence in plants contributes to sustainable agricultural practices.

Regulatory Insights

According to regulatory assessments, gibberellic acid has shown low toxicity levels and no significant mutagenic effects at tested concentrations . This safety profile supports its continued use in agriculture.

Eigenschaften

Molekularformel |

C18H20O3 |

|---|---|

Molekulargewicht |

284.3 g/mol |

IUPAC-Name |

(1S,2R,9S,12S)-4,12-dimethyl-13-oxotetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid |

InChI |

InChI=1S/C18H20O3/c1-10-4-3-5-11-12-6-7-17(2)9-18(12,8-13(17)19)15(14(10)11)16(20)21/h3-5,12,15H,6-9H2,1-2H3,(H,20,21)/t12-,15-,17+,18-/m1/s1 |

InChI-Schlüssel |

ASZCVNVMQXNJGH-ZYRRHWMLSA-N |

Isomerische SMILES |

CC1=C2[C@@H]([C@]34CC(=O)[C@](C3)(CC[C@@H]4C2=CC=C1)C)C(=O)O |

Kanonische SMILES |

CC1=C2C(C34CC(=O)C(C3)(CCC4C2=CC=C1)C)C(=O)O |

Synonyme |

1,7-dimethyl-8-oxo-4balpha,7alpha-gibba-1,3,4a(10a)-triene-10beta-carboxylic acid monohydrate gibberic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.